molecular formula C5H4N2S B12842714 4-Methylisothiazole-3-carbonitrile

4-Methylisothiazole-3-carbonitrile

Cat. No.: B12842714
M. Wt: 124.17 g/mol
InChI Key: JONVKJQKWNFMFG-UHFFFAOYSA-N
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Description

4-Methylisothiazole-3-carbonitrile is a heterocyclic compound with the molecular formula C5H4N2S. It is part of the isothiazole family, which is known for its diverse biological activities and industrial applications . This compound is characterized by a five-membered ring containing nitrogen, sulfur, and a nitrile group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylisothiazole-3-carbonitrile can be achieved through various methods. One common approach involves the reaction of 3-methylisothiazole with cyanogen bromide under controlled conditions . Another method includes the cyclization of appropriate precursors in the presence of catalysts such as triethylamine .

Industrial Production Methods: Industrial production often involves the use of high-pressure reactors and continuous flow systems to ensure the efficient and scalable synthesis of this compound. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Methylisothiazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted isothiazoles depending on the nucleophile used.

Scientific Research Applications

4-Methylisothiazole-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylisothiazole-3-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the isothiazole ring can undergo electrophilic substitution. These interactions can modulate biological pathways, leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

  • 3-Methylisothiazole
  • 5-Methylisothiazole
  • 4-Methylisothiazole-5-carbonitrile

Comparison: 4-Methylisothiazole-3-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 3-Methylisothiazole and 5-Methylisothiazole, the presence of the nitrile group at the 3-position enhances its ability to participate in nucleophilic addition reactions .

Properties

Molecular Formula

C5H4N2S

Molecular Weight

124.17 g/mol

IUPAC Name

4-methyl-1,2-thiazole-3-carbonitrile

InChI

InChI=1S/C5H4N2S/c1-4-3-8-7-5(4)2-6/h3H,1H3

InChI Key

JONVKJQKWNFMFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CSN=C1C#N

Origin of Product

United States

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